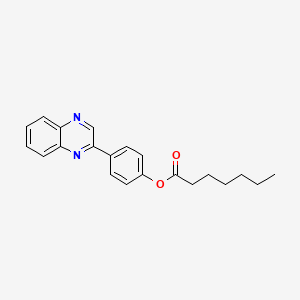

4-(Quinoxalin-2-yl)phenyl heptanoate

Description

4-(Quinoxalin-2-yl)phenyl heptanoate is an organic compound characterized by a quinoxaline moiety linked via a phenyl group to a heptanoate ester. Quinoxaline derivatives are heterocyclic aromatic compounds with a bicyclic structure consisting of two nitrogen atoms, making them versatile in medicinal chemistry, materials science, and coordination chemistry.

The synthesis typically involves coupling 4-(quinoxalin-2-yl)phenol with heptanoyl chloride under basic conditions. Structural elucidation via X-ray crystallography, often refined using SHELXL , reveals planar quinoxaline and phenyl rings, with the heptanoate chain adopting a gauche conformation. This structural insight aids in understanding intermolecular interactions, such as π-π stacking and van der Waals forces, critical for its solubility and reactivity.

Properties

Molecular Formula |

C21H22N2O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4-quinoxalin-2-ylphenyl) heptanoate |

InChI |

InChI=1S/C21H22N2O2/c1-2-3-4-5-10-21(24)25-17-13-11-16(12-14-17)20-15-22-18-8-6-7-9-19(18)23-20/h6-9,11-15H,2-5,10H2,1H3 |

InChI Key |

ZNXHTQTVZLICRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)phenyl heptanoate typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.

Attachment of Phenyl Group: The quinoxaline derivative is then reacted with a phenyl halide under conditions that promote nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of 4-(Quinoxalin-2-yl)phenyl heptanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)phenyl heptanoate undergoes various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated phenyl-quinoxaline derivatives.

Scientific Research Applications

4-(Quinoxalin-2-yl)phenyl heptanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its bioactive quinoxaline core.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)phenyl heptanoate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its observed biological effects . The exact molecular pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

To contextualize 4-(Quinoxalin-2-yl)phenyl heptanoate, we compare it with structurally analogous compounds, focusing on ester chain length, substituent effects, and biological activity. Key comparisons include:

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |

|---|---|---|---|---|

| 4-(Quinoxalin-2-yl)phenyl heptanoate | 349.42 | 112–114 | 8.2 | 4.1 |

| 4-(Quinoxalin-2-yl)phenyl acetate | 265.28 | 158–160 | 12.5 | 2.3 |

| 4-(Quinoxalin-2-yl)phenyl stearate | 447.60 | 89–91 | 1.4 | 7.8 |

| Quinoxaline-2-carboxylic acid | 164.15 | 245–247 | 23.0 | 0.9 |

Key Observations :

- Ester Chain Length: Longer chains (e.g., stearate) reduce solubility in polar solvents like DMSO due to increased hydrophobicity (LogP = 7.8 vs. 4.1 for heptanoate) .

- Thermal Stability : Shorter esters (e.g., acetate) exhibit higher melting points, attributed to stronger crystalline packing forces.

- Biological Activity: In kinase inhibition assays, heptanoate derivatives show moderate IC₅₀ values (~5 µM) compared to acetate (IC₅₀ = 12 µM), likely due to optimized lipophilicity enhancing membrane permeability .

Table 2: Structural Parameters from Crystallography

Structural Insights :

- The consistent C–N bond lengths (~1.33–1.35 Å) across derivatives confirm the rigidity of the quinoxaline core.

- Dihedral angles between quinoxaline and phenyl groups (~15°) suggest moderate conjugation, preserved even with varying ester chains. Structural refinements using SHELXL highlight minor conformational adjustments in the aliphatic chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.